8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE
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Overview
Description
8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[45]DECANE is a complex organic compound that features a quinoline core substituted with a fluoro and tosyl group, and a spirocyclic structure containing both oxygen and nitrogen atoms
Mechanism of Action
Target of Action
It is known that similar compounds have been found to interact with receptor-interacting protein kinase 1 (ripk1), which plays a crucial role in programmed cell death .
Mode of Action
The exact mode of action of 8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4It is suggested that similar compounds inhibit ripk1, thereby preventing programmed cell death .
Biochemical Pathways
The biochemical pathways affected by 8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4It is known that similar compounds affect the necroptosis signaling pathway, which is involved in various pathophysiological disorders .
Result of Action
The molecular and cellular effects of the action of 8-(6-Fluoro-3-tosylquinolin-4-yl)-1,4-dioxa-8-azaspiro[4It is suggested that similar compounds can prevent programmed cell death, which could have implications for various diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE typically involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through cyclization reactions involving appropriate precursors such as 4-fluoroaniline . The tosylation of the quinoline core is achieved using tosyl chloride in the presence of a base. The spirocyclic structure is then introduced through a series of nucleophilic substitution reactions involving reagents like tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key cyclization and substitution reactions.
Chemical Reactions Analysis
Types of Reactions
8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated spirocyclic compounds.
Scientific Research Applications
8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A structurally related compound with similar spirocyclic features.
1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential biological activity.
8-(Pyrimidin-2-yl)-8-aza-5-azoniaspiro[4.5]decane Bromide: A compound with a similar spirocyclic structure but different substituents.
Uniqueness
8-[6-FLUORO-3-(4-METHYLBENZENESULFONYL)QUINOLIN-4-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE is unique due to its combination of a quinoline core with fluoro and tosyl groups, and its spirocyclic structure containing both oxygen and nitrogen atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-[6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4S/c1-16-2-5-18(6-3-16)31(27,28)21-15-25-20-7-4-17(24)14-19(20)22(21)26-10-8-23(9-11-26)29-12-13-30-23/h2-7,14-15H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJQILRRCPMNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC5(CC4)OCCO5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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